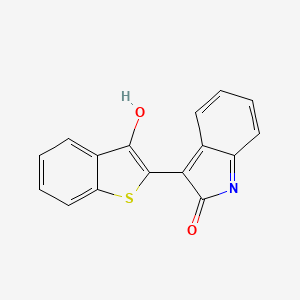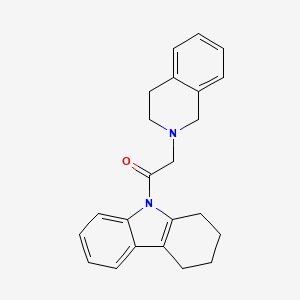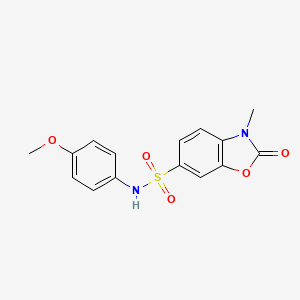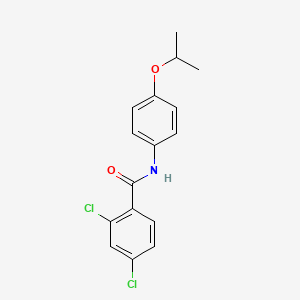
3-(3-oxo-1-benzothien-2(3H)-ylidene)-1,3-dihydro-2H-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-oxo-1-benzothien-2(3H)-ylidene)-1,3-dihydro-2H-indol-2-one, also known as BTI, is a small molecule compound that has gained interest in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 3-(3-oxo-1-benzothien-2(3H)-ylidene)-1,3-dihydro-2H-indol-2-one is not fully understood. However, studies have shown that it can inhibit the activity of certain enzymes and proteins, such as cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-κB), which are involved in inflammation and cancer progression. 3-(3-oxo-1-benzothien-2(3H)-ylidene)-1,3-dihydro-2H-indol-2-one has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
3-(3-oxo-1-benzothien-2(3H)-ylidene)-1,3-dihydro-2H-indol-2-one has been shown to have both biochemical and physiological effects. Biochemically, it can inhibit the activity of certain enzymes and proteins, as mentioned earlier. Physiologically, it has been shown to reduce inflammation, induce apoptosis in cancer cells, and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-(3-oxo-1-benzothien-2(3H)-ylidene)-1,3-dihydro-2H-indol-2-one in lab experiments is its versatility as a building block for the synthesis of various heterocyclic compounds. It also exhibits anti-inflammatory, anti-cancer, and anti-bacterial properties, making it a promising candidate for drug development. However, one of the limitations is its low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for the study of 3-(3-oxo-1-benzothien-2(3H)-ylidene)-1,3-dihydro-2H-indol-2-one. One direction is the development of 3-(3-oxo-1-benzothien-2(3H)-ylidene)-1,3-dihydro-2H-indol-2-one-based drugs for the treatment of various diseases, such as cancer and Alzheimer's disease. Another direction is the synthesis of new heterocyclic compounds using 3-(3-oxo-1-benzothien-2(3H)-ylidene)-1,3-dihydro-2H-indol-2-one as a building block. Additionally, more studies are needed to fully understand the mechanism of action of 3-(3-oxo-1-benzothien-2(3H)-ylidene)-1,3-dihydro-2H-indol-2-one and its potential applications in various fields.
Conclusion
In conclusion, 3-(3-oxo-1-benzothien-2(3H)-ylidene)-1,3-dihydro-2H-indol-2-one is a small molecule compound that has gained interest in scientific research due to its potential applications in various fields. It can be synthesized through a multi-step process and has been studied extensively for its anti-inflammatory, anti-cancer, and anti-bacterial properties. 3-(3-oxo-1-benzothien-2(3H)-ylidene)-1,3-dihydro-2H-indol-2-one has also been shown to have potential applications in the treatment of Alzheimer's disease and Parkinson's disease, as well as in material science and organic synthesis. While there are limitations to working with 3-(3-oxo-1-benzothien-2(3H)-ylidene)-1,3-dihydro-2H-indol-2-one in lab experiments, its versatility as a building block and potential for drug development make it a promising candidate for future research.
Synthesis Methods
3-(3-oxo-1-benzothien-2(3H)-ylidene)-1,3-dihydro-2H-indol-2-one can be synthesized through a multi-step process that involves the reaction of 2-aminothiophenol with ethyl acetoacetate, followed by cyclization and oxidation. The final product can be obtained through purification and isolation methods.
Scientific Research Applications
3-(3-oxo-1-benzothien-2(3H)-ylidene)-1,3-dihydro-2H-indol-2-one has been studied extensively for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, 3-(3-oxo-1-benzothien-2(3H)-ylidene)-1,3-dihydro-2H-indol-2-one has been shown to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. In material science, 3-(3-oxo-1-benzothien-2(3H)-ylidene)-1,3-dihydro-2H-indol-2-one has been used as a building block for the synthesis of organic semiconductors. In organic synthesis, 3-(3-oxo-1-benzothien-2(3H)-ylidene)-1,3-dihydro-2H-indol-2-one has been used as a versatile building block for the synthesis of various heterocyclic compounds.
properties
IUPAC Name |
3-(3-hydroxy-1-benzothiophen-2-yl)indol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9NO2S/c18-14-10-6-2-4-8-12(10)20-15(14)13-9-5-1-3-7-11(9)17-16(13)19/h1-8,18H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPAMRWRMULHIFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)C3=C4C=CC=CC4=NC3=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5680767 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{5-(1H-indol-5-yl)-3-[2-(methylthio)ethyl]-1H-1,2,4-triazol-1-yl}butan-2-ol](/img/structure/B5637666.png)
![N-[3-(1H-1,2,3-benzotriazol-1-yl)propyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5637680.png)
![4-{5-[(4-bromo-2-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5637686.png)
![2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B5637694.png)



![2-propyl-N-[2-(1H-pyrazol-1-ylmethyl)benzyl]-1,3-thiazole-4-carboxamide](/img/structure/B5637710.png)
![1-acetyl-N-[3-(dimethylamino)propyl]-5-indolinesulfonamide](/img/structure/B5637713.png)
![1'-(2,3-dihydro-1-benzothien-2-ylcarbonyl)-5-ethyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5637720.png)
![N-(4-{[(1R*,5R*)-3-(methylsulfonyl)-3,6-diazabicyclo[3.2.2]non-6-yl]methyl}phenyl)acetamide](/img/structure/B5637728.png)
![2-{[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]methyl}-N,N-dimethyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B5637730.png)
![{1-[(3-chloro-4-fluoro-1-benzothien-2-yl)carbonyl]-2,5-dihydro-1H-pyrrol-2-yl}methanol](/img/structure/B5637755.png)
